6-Oxa-1-thiaspiro[2.5]octane

Conformational Analysis NMR Spectroscopy Physicochemical Profiling

6-Oxa-1-thiaspiro[2.5]octane (also cataloged as 1-Oxa-6-thiaspiro[2.5]octane, CAS 185-73-9) is a spirocyclic heterocycle featuring a three-membered oxirane ring fused to a six-membered tetrahydrothiopyran ring via a quaternary spiro carbon. With a molecular formula of C6H10OS and a molecular weight of 130.21 g/mol, it uniquely incorporates both oxygen and sulfur heteroatoms in a rigid, three-dimensional scaffold bearing zero rotatable bonds.

Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol
CAS No. 86847-94-1
Cat. No. B11924252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-thiaspiro[2.5]octane
CAS86847-94-1
Molecular FormulaC6H10OS
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESC1COCCC12CS2
InChIInChI=1S/C6H10OS/c1-3-7-4-2-6(1)5-8-6/h1-5H2
InChIKeyRKFOZEUYJOCFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-1-thiaspiro[2.5]octane (CAS 86847-94-1): A Dual-Heteroatom Spiroepoxide Building Block for Drug Discovery


6-Oxa-1-thiaspiro[2.5]octane (also cataloged as 1-Oxa-6-thiaspiro[2.5]octane, CAS 185-73-9) is a spirocyclic heterocycle featuring a three-membered oxirane ring fused to a six-membered tetrahydrothiopyran ring via a quaternary spiro carbon [1]. With a molecular formula of C6H10OS and a molecular weight of 130.21 g/mol, it uniquely incorporates both oxygen and sulfur heteroatoms in a rigid, three-dimensional scaffold bearing zero rotatable bonds . This structural class has been identified within the "Compact Modules" paradigm for expanding tailored scaffold diversity in medicinal chemistry [2].

Why In-Class Spiro[2.5]octane Building Blocks Cannot Simply Replace 6-Oxa-1-thiaspiro[2.5]octane


Despite sharing a nominal spiro[2.5]octane core, analogs such as 1-oxaspiro[2.5]octane (oxygen-only oxirane), 1,6-dioxaspiro[2.5]octane (bis-oxygen), or 1-thiaspiro[2.5]octane (sulfur-only thiirane) present fundamentally divergent physicochemical, conformational, and reactivity profiles [1][2]. The replacement of the oxirane with a thiirane in 1-thiaspiro[2.5]octane alters ring strain and electrophilic reactivity, while the conversion of the tetrahydrothiopyran ring to a tetrahydropyran in 1,6-dioxaspiro[2.5]octane eliminates the sulfur-mediated electronic effects [3]. These heteroatom-dependent variations render class-level assumptions unreliable for applications requiring precise modulation of lipophilicity, metabolic stability, or regiospecific reactivity; direct experimental quantification is essential for rational procurement decisions [4].

Quantitative Differentiation Evidence for 6-Oxa-1-thiaspiro[2.5]octane (86847-94-1) vs. Closest Analogs


Heteroatom Configuration Drives Conformational Ring Inversion Barriers vs. 1-Oxaspiro[2.5]octane and 1-Thiaspiro[2.5]octane

Low-temperature 13C NMR studies on the 1-hetero-spiro[2.5]octane family quantified the energy barriers to cyclohexane-type ring inversion. For the 1-oxa (oxygen-only) analog, the barrier was reported as ΔG‡ = 10.5 ± 0.2 kcal/mol, whereas the 1-thia (sulfur-only) analog exhibited a significantly lower barrier of ΔG‡ = 9.2 ± 0.2 kcal/mol [1]. The mixed O/S scaffold of 6-Oxa-1-thiaspiro[2.5]octane introduces distinct α, β, and γ substituent effects on 13C chemical shifts that fall between these two extremes, offering a tunable conformational landscape not achievable with either single-heteroatom analog [1].

Conformational Analysis NMR Spectroscopy Physicochemical Profiling

Calculated LogP Differentiates the O/S Spirocycle from All-Oxygen 1,6-Dioxaspiro[2.5]octane

Computed physicochemical properties reveal a meaningful lipophilicity gap between spiro[2.5]octane variants. The O/S spirocycle 6-Oxa-1-thiaspiro[2.5]octane has a predicted LogP of 1.28 , whereas the all-oxygen analog 1,6-dioxaspiro[2.5]octane (CAS 185-72-8) yields a predicted LogP of approximately 0.30–0.50 . This ~0.8–1.0 log unit increase is consistent with the established lipophilicity-enhancing effect of sulfur-for-oxygen substitution in saturated heterocycles [1].

Lipophilicity ADME Prediction Medicinal Chemistry

Zero Rotatable Bonds and Topological Polar Surface Area Differentiate 6-Oxa-1-thiaspiro[2.5]octane from Flexible Acyclic Bioisosteres

6-Oxa-1-thiaspiro[2.5]octane possesses zero rotatable bonds and a topological polar surface area (TPSA) of 25.3 Ų (2 heteroatom acceptors) . In contrast, acyclic γ-thia-δ-hydroxy butane derivatives or simple thioether-alcohol chains used as flexible alternatives exhibit 3–6 rotatable bonds and variable TPSA values dependent on functional group display [1]. The spirocyclic constraint pre-organizes the heteroatom vectors in a defined spatial orientation, reducing the entropic penalty upon target binding compared to flexible analogs [2].

Conformational Restriction Drug-likeness Scaffold Design

Spiroepoxide Reactivity Enables Regiospecific Ring-Expansion to γ-Lactone Derivatives vs. Reformatsky-Based Routes

Reaction of 1-oxa-6-heteraspiro[2.5]octanes (including the 6-thia variant) with diethyl malonate followed by hydrolysis yields 3-carboxy-1-oxa-8-heteraspiro[4.5]decan-2-ones in good yields and high purity [1]. The published method is explicitly noted as superior to the widely used Reformatsky reaction, which gave only low yields of the required lactones when applied to the same substrates [1]. Subsequent decarboxylation produced 1-oxa-8-heteraspiro[4.5]decan-2-ones in good yields [1].

Synthetic Methodology Ring-Expansion Lactone Synthesis

Commercial Purity Benchmarks: 95–97% Baseline Across Suppliers Supports Procurement Consistency

Multiple independent suppliers report minimum purity specifications for 6-Oxa-1-thiaspiro[2.5]octane in the range of 95% to 97% . This compares favorably with certain in-class spiro[2.5]octane building blocks—such as 1-thiaspiro[2.5]octane or specialty 1-oxa-6-azaspiro[2.5]octane derivatives—for which commercial purity data are either unpublished or available only at lower specifications (~90–93%) . The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors reduces end-user analytical burden .

Quality Control Commercial Availability Procurement

Optimal Use Cases for 6-Oxa-1-thiaspiro[2.5]octane Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Libraries Requiring Increased Lipophilicity

When a hit or lead series bearing a 1,6-dioxaspiro[2.5]octane or analogous saturated oxygen heterocycle suffers from suboptimal membrane permeability, 6-Oxa-1-thiaspiro[2.5]octane may serve as an isosteric replacement that increases LogP by approximately 0.8–1.0 log units without introducing additional rotatable bonds [1]. The zero-rotatable-bond scaffold preserves conformational rigidity while the sulfur atom enhances lipophilicity, making it a rational procurement choice for permeability-driven optimization campaigns [2].

Synthetic Methodology Development: Spirocyclic γ-Lactone Library Construction

Research groups focused on spirocyclic lactone synthesis should prioritize the 6-oxa-1-thiaspiro[2.5]octane scaffold as the starting epoxide, given its documented superiority over Reformatsky-based routes for ring-expansion to 1-oxa-8-heteraspiro[4.5]decan-2-ones [1]. The malonate-mediated ring-expansion protocol provides access to 3-carboxy and 3-methylene lactone derivatives in good yields, enabling the rapid assembly of spirocyclic screening libraries that incorporate both oxygen and sulfur pharmacophoric elements [1].

Conformational Analysis and Biophysical Studies: NMR Probe Design

The distinct 13C chemical shift patterns and intermediate conformational dynamics of the mixed O/S spirocycle—bridging the behavior of 1-oxa and 1-thia analogs as established by low-temperature NMR [1]—make 6-Oxa-1-thiaspiro[2.5]octane a valuable building block for constructing conformational probes. These probes can be deployed in protein-ligand NMR studies where the scaffold's unique spectroscopic signature aids in resonance assignment and binding-mode elucidation [1].

Quality-Controlled Synthesis: Multi-Step Campaigns Requiring Consistent Intermediate Purity

Procurement teams executing multi-step synthetic campaigns should select 6-Oxa-1-thiaspiro[2.5]octane over less well-characterized in-class analogs due to the availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors and validated purity benchmarks of 95–97% [1][2]. This consistency reduces the incidence of failed reactions attributable to substandard starting material, lowering overall campaign cost and timeline risk .

Quote Request

Request a Quote for 6-Oxa-1-thiaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.